(7R,8R)-1-benzyl-7,8-dimethyl-1-azaspiro[4.4]nonane
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Overview
Description
(7R,8R)-1-benzyl-7,8-dimethyl-1-azaspiro[44]nonane is a spirocyclic compound characterized by a unique structure that includes a benzyl group, two methyl groups, and an azaspiro core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8R)-1-benzyl-7,8-dimethyl-1-azaspiro[4.4]nonane typically involves the formation of the spirocyclic core followed by the introduction of the benzyl and methyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(7R,8R)-1-benzyl-7,8-dimethyl-1-azaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride and alkyl halides in an aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alkanes or alcohols.
Scientific Research Applications
(7R,8R)-1-benzyl-7,8-dimethyl-1-azaspiro[4.4]nonane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (7R,8R)-1-benzyl-7,8-dimethyl-1-azaspiro[4.4]nonane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(7R,8R)-1-benzyl-7,8-dimethyl-1-azaspiro[4.4]nonane: shares structural similarities with other spirocyclic compounds, such as spiro[4.5]decane and spiro[4.4]nonane derivatives.
Spiro[4.4]nonane derivatives: Compounds with similar core structures but different substituents, leading to varied properties and applications.
Uniqueness
The uniqueness of This compound lies in its specific combination of substituents and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H25N |
---|---|
Molecular Weight |
243.4 g/mol |
IUPAC Name |
(7R,8R)-1-benzyl-7,8-dimethyl-1-azaspiro[4.4]nonane |
InChI |
InChI=1S/C17H25N/c1-14-11-17(12-15(14)2)9-6-10-18(17)13-16-7-4-3-5-8-16/h3-5,7-8,14-15H,6,9-13H2,1-2H3/t14-,15-/m1/s1 |
InChI Key |
VZWDJLJYGNRZGP-HUUCEWRRSA-N |
Isomeric SMILES |
C[C@@H]1CC2(CCCN2CC3=CC=CC=C3)C[C@H]1C |
Canonical SMILES |
CC1CC2(CCCN2CC3=CC=CC=C3)CC1C |
Origin of Product |
United States |
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